molecular formula C22H23NO2S B12501005 N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline

N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline

Cat. No.: B12501005
M. Wt: 365.5 g/mol
InChI Key: OWXJKNJGVFXNAI-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline is an organic compound that features a sulfonyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline typically involves the reaction of 4-methylbenzyl chloride with 2-[(4-methylbenzyl)sulfonyl]aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzylidene)aniline: Similar structure but lacks the sulfonyl group.

    4-methyl-N-(4-methylbenzyl)benzamide: Contains an amide group instead of a sulfonyl group.

Uniqueness

N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline is unique due to the presence of both the sulfonyl group and the aniline derivative, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(4-methylphenyl)methylsulfonyl]aniline

InChI

InChI=1S/C22H23NO2S/c1-17-7-11-19(12-8-17)15-23-21-5-3-4-6-22(21)26(24,25)16-20-13-9-18(2)10-14-20/h3-14,23H,15-16H2,1-2H3

InChI Key

OWXJKNJGVFXNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=CC=C2S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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